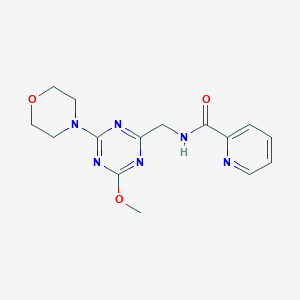
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide is a complex organic compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide typically involves the following steps:
Starting Materials: The synthesis begins with cyanuric chloride, which undergoes nucleophilic substitution reactions.
Reaction with Morpholine: Cyanuric chloride reacts with morpholine in the presence of a base such as sodium carbonate in a solvent mixture of dioxane and water.
Coupling with Picolinamide: Finally, the intermediate product is coupled with picolinamide under suitable conditions to yield the target compound.
Chemical Reactions Analysis
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triazine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include bases like sodium carbonate and solvents such as dioxane and water.
Scientific Research Applications
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial, anticancer, and antiviral activities.
Agriculture: The compound can be used as an intermediate in the synthesis of herbicides and pesticides.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymer stabilizers and catalysts.
Mechanism of Action
The mechanism of action of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide involves its interaction with specific molecular targets. The triazine ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide can be compared with other 1,3,5-triazine derivatives, such as:
Hexamethylmelamine: Known for its antitumor properties.
2-amino-4-morpholino-1,3,5-triazine: Used clinically for its anticancer activities.
Hydroxymethylpentamethylmelamine: An active metabolite with significant biological activity.
These compounds share a common triazine core but differ in their substituents, leading to unique properties and applications.
Properties
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3/c1-23-15-19-12(10-17-13(22)11-4-2-3-5-16-11)18-14(20-15)21-6-8-24-9-7-21/h2-5H,6-10H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGWZQLRLSDLDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]methylidene}propanedinitrile](/img/structure/B2534745.png)
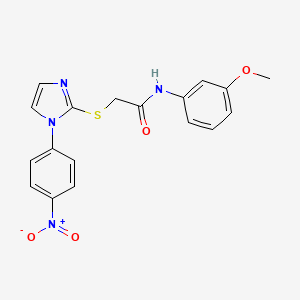


![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2534751.png)
![3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2534752.png)

![ethyl 2-({[2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetyl}amino)benzoate](/img/structure/B2534755.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2534756.png)
![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2534758.png)
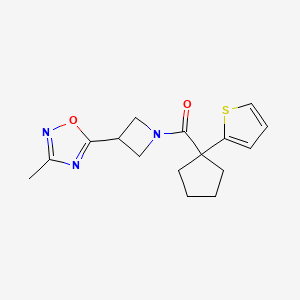
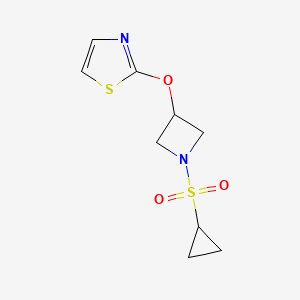
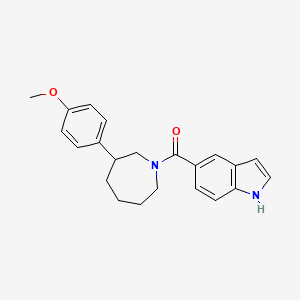
![3-(dimethylamino)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzamide](/img/structure/B2534768.png)
